An In-depth Technical Guide to N-(3-Amino-4-methylphenyl)-3-methylbutanamide (CAS 946769-33-1)
An In-depth Technical Guide to N-(3-Amino-4-methylphenyl)-3-methylbutanamide (CAS 946769-33-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(3-Amino-4-methylphenyl)-3-methylbutanamide, a fine chemical intermediate with potential applications in pharmaceutical and materials science. Given the limited publicly available data on this specific compound, this document leverages established principles of organic chemistry to detail a robust, hypothetical synthesis protocol, purification methods, and in-depth characterization techniques. The guide is designed to be a practical resource for researchers, offering both theoretical grounding and actionable experimental procedures. Safety protocols for handling the precursor materials are also thoroughly addressed.
Introduction and Chemical Profile
N-(3-Amino-4-methylphenyl)-3-methylbutanamide is an aromatic amide. The structure, featuring a substituted aniline core linked to an isovaleroyl group, suggests its potential as a building block in the synthesis of more complex molecules, including biologically active compounds. Amide functionalities are prevalent in pharmaceuticals and agrochemicals, often contributing to the molecule's stability and its ability to form hydrogen bonds with biological targets.[1] The N-aryl amide linkage, in particular, is a key structural motif in numerous therapeutic agents.[2]
Physicochemical Properties (Predicted)
Due to the absence of experimentally determined data, the following properties are predicted based on the chemical structure.
| Property | Predicted Value | Source |
| CAS Number | 946769-33-1 | - |
| Molecular Formula | C12H18N2O | - |
| Molecular Weight | 206.28 g/mol | - |
| Appearance | Off-white to light brown solid | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and alcohols. Poorly soluble in water. | Inferred |
Synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide
The most direct and industrially scalable synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide is through the acylation of 3-amino-4-methylaniline with 3-methylbutanoyl chloride (isovaleryl chloride). This is a classic nucleophilic acyl substitution reaction.[3]
Reaction Scheme
Caption: Synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide.
Detailed Experimental Protocol
Materials:
-
3-Amino-4-methylaniline (CAS: 63874-53-3)
-
3-Methylbutanoyl chloride (Isovaleryl chloride) (CAS: 108-12-3)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (or another suitable non-nucleophilic base like triethylamine)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-4-methylaniline (1.0 eq) in anhydrous DCM. Add pyridine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add a solution of 3-methylbutanoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by slowly adding 1 M HCl to neutralize the excess pyridine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[4]
Safety Considerations
-
3-Amino-4-methylaniline: Handle in a well-ventilated area, preferably a fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
3-Methylbutanoyl chloride (Isovaleryl chloride): This reagent is corrosive, flammable, and toxic if inhaled.[7][8][9][10][11] It reacts violently with water. All operations should be conducted in a fume hood, and appropriate PPE must be worn.[10]
Characterization and Quality Control
A thorough characterization is essential to confirm the identity and purity of the synthesized N-(3-Amino-4-methylphenyl)-3-methylbutanamide.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation.[12]
-
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Protons: Expect signals in the range of δ 6.5-7.5 ppm.
-
Amide Proton (-NH-CO-): A singlet around δ 9.5-10.5 ppm.
-
Amine Protons (-NH₂): A broad singlet around δ 4.5-5.5 ppm.
-
Methyl Protons (Aromatic -CH₃): A singlet around δ 2.1-2.3 ppm.
-
Isovaleryl Protons: A doublet for the two methyl groups (~δ 0.9 ppm), a multiplet for the methine proton (~δ 2.1 ppm), and a doublet for the methylene protons (~δ 2.0 ppm).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Carbonyl Carbon (-C=O): A signal in the range of δ 170-175 ppm.
-
Aromatic Carbons: Signals between δ 110-150 ppm.
-
Aliphatic Carbons: Signals in the upfield region (δ 15-45 ppm).
-
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[13][14][15]
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Amide) | 3250-3350 | Strong, sharp |
| N-H Stretch (Amine) | 3300-3500 | Two bands, medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2960 | Strong |
| C=O Stretch (Amide I) | 1640-1680 | Strong |
| N-H Bend (Amide II) | 1510-1570 | Strong |
| N-H Bend (Amine) | 1580-1650 | Medium |
| C-N Stretch (Aromatic) | 1250-1335 | Strong |
3.1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[16][17][18][19]
-
Expected Molecular Ion Peak (M⁺): m/z = 206.14
-
Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the isovaleroyl group and cleavage of the amide bond.
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final product. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) would be a suitable starting point for method development.
Potential Applications and Future Research
While specific applications for N-(3-Amino-4-methylphenyl)-3-methylbutanamide are not yet documented, its structure suggests several areas for further investigation:
-
Pharmaceutical Intermediate: The substituted aniline moiety is a common feature in many drug candidates. This compound could serve as a precursor for the synthesis of novel therapeutic agents, potentially in areas like oncology or infectious diseases, where phenylacetamide derivatives have shown promise.[20][21][22][23]
-
Materials Science: Aromatic amides can be used in the development of novel polymers and materials with specific thermal or mechanical properties.
-
Biological Screening: The compound itself could be screened for various biological activities, such as enzyme inhibition or antimicrobial properties.
Conclusion
This technical guide provides a foundational understanding of N-(3-Amino-4-methylphenyl)-3-methylbutanamide. By presenting a detailed, albeit hypothetical, synthesis and characterization workflow, this document aims to empower researchers to produce and evaluate this compound for their specific research needs. The provided protocols are based on well-established chemical principles and are designed to be both reliable and reproducible. As with any chemical synthesis, all procedures should be performed with strict adherence to safety guidelines.
References
-
PubChem. Isovaleryl chloride. National Center for Biotechnology Information. [Link]
-
Szabo-Scandic. Isovaleryl chloride. [Link]
-
Altaf, S., Teotia, M., & Soni, R. K. (2024). FTIR spectra of synthesized aromatic amides (I, II, III and IV). ResearchGate. [Link]
-
KSCL (KRISHNA). Isovaleryl Chloride MSDS. [Link]
-
O'Hagan, S., & Zavortink, M. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7636-7656. [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156. [Link]
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]
-
Wang, X., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15833-15837. [Link]
-
El-Sayed, M. A. A., et al. (2020). Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. Magnetochemistry, 6(3), 41. [Link]
-
Matijević, B., et al. (2025). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. ResearchGate. [Link]
-
R Discovery. N-aryl Amides Research Articles. [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - N-METHYLANILINE. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Lee, S., et al. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. The Journal of Organic Chemistry, 88(16), 11529-11538. [Link]
-
Poggiali, F., et al. (2017). A one pot protocol to convert nitro-arenes into N-aryl amides. Tetrahedron Letters, 58(4), 343-346. [Link]
-
Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of the Iranian Chemical Society, 19(6), 2335-2353. [Link]
-
Wang, X., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15833-15837. [Link]
-
Jiang, L., et al. (2019). A High–Efficient Method for the Amidation of Carboxylic Acids Promoted by Triphenylphosphine Oxide and Oxalyl Chloride. Heteroatom Chemistry, 2019, 1-7. [Link]
-
Sdfine. (n.d.). n-methylaniline. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-18. [Link]
-
Reddy, G. V., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. [Link]
-
Miller, S. J., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), 17088-17095. [Link]
-
Dr. A. S. S. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam [Video]. YouTube. [Link]
-
Dangi, A. (2023). Exploration of N-arylation of backbone amides as a novel tool for conformational modification in peptides. SciSpace. [Link]
-
Zarghi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(2), 565-572. [Link]
-
Yakan, H., & Kaplan, M. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 8(3), 1547-1558. [Link]
-
Ammendola, M., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. International Journal of Molecular Sciences, 22(10), 5249. [Link]
-
Kletter, D., et al. (2015). Tandem mass spectrometry of isomeric aniline-labeled N-glycans separated on porous graphitic carbon: Revealing the attachment position of terminal sialic acids and structures of neutral glycans. Analytical Biochemistry, 485, 122-131. [Link]
-
Mikaia, A. I. (2025). Mass spectra (x axis = m/z; y axis = relative abundance, %) of aniline... ResearchGate. [Link]
-
Wang, L., et al. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso- Amidation of Arylboronic Acids with Nitriles. Synlett, 28(02), 229-232. [Link]
-
Thomas, A. A., & Ellman, J. A. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. ResearchGate. [Link]
-
Chen, L., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(1), 126. [Link]
-
Patti, G. J., et al. (2005). The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. Journal of Nuclear Medicine, 46(10), 1588-1596. [Link]
-
Wang, Y., et al. (2025). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. ResearchGate. [Link]
-
Miller, S. J., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), 17088-17095. [Link]
Sources
- 1. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. A one pot protocol to convert nitro-arenes into N-aryl amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. nj.gov [nj.gov]
- 7. Isovaleryl chloride | C5H9ClO | CID 66054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isovaleryl chloride(108-12-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. kscl.co.in [kscl.co.in]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Tandem mass spectrometry of isomeric aniline-labeled N-glycans separated on porous graphitic carbon: Revealing the attachment position of terminal sialic acids and structures of neutral glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. masspec.scripps.edu [masspec.scripps.edu]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
